molecular formula C12H13F3N2OS B2395278 1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one CAS No. 2109603-32-7

1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2395278
CAS No.: 2109603-32-7
M. Wt: 290.3
InChI Key: IDFVVPGOXBZKGI-UHFFFAOYSA-N
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Description

1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group, and finally the formation of the piperidine ring. Common reagents used in these reactions include trifluoromethyl iodide, thioamides, and piperidine derivatives. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines[5][5].

Scientific Research Applications

1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2OS/c1-2-10(18)17-5-3-8(4-6-17)11-16-9(7-19-11)12(13,14)15/h2,7-8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFVVPGOXBZKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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